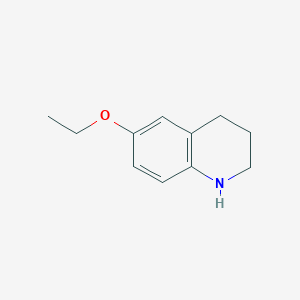

6-Ethoxy-1,2,3,4-tetrahydroquinoline

Description

Significance of the Tetrahydroquinoline Scaffold in Contemporary Chemical Sciences

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) core is a foundational structure in modern chemical sciences, widely recognized as a "privileged scaffold". eurekaselect.comacs.orgrsc.org This designation is due to its frequent appearance in the structures of natural products and synthetic molecules that exhibit a wide range of biological activities. eurekaselect.comrsc.orgdocumentsdelivered.comnih.gov The versatility of the THQ scaffold makes it an important target for synthetic chemists and a valuable building block in drug discovery. nih.gov

The significance of the tetrahydroquinoline nucleus is underscored by its presence in numerous compounds with demonstrated pharmacological value. nih.govwikipedia.org Derivatives of this scaffold have been investigated for their potential as anticancer, antiarrhythmic, and antiviral agents. eurekaselect.comnih.govresearchgate.net The ability to modify the basic THQ structure at various positions allows chemists to fine-tune its properties, leading to the development of extensive compound libraries for screening and research. Numerous synthetic strategies have been developed to access this heterocyclic system, including domino reactions and catalyst-mediated hydrogenations, reflecting its importance and the ongoing interest in generating novel derivatives. nih.govorganic-chemistry.orgnih.gov

Academic and Research Relevance of 6-Ethoxy-1,2,3,4-tetrahydroquinoline

Despite the broad scientific interest in the tetrahydroquinoline scaffold, specific academic and research publications focusing explicitly on this compound are not widely documented in publicly available literature. While its close structural analog, 6-Methoxy-1,2,3,4-tetrahydroquinoline, is noted as an intermediate and building block in pharmaceutical and organic synthesis, nih.govchemicalbook.comscbt.com the ethoxy derivative remains a comparatively uncharacterized compound.

The research community has extensively explored other derivatives, such as N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines, which have been identified as a novel class of potent tubulin polymerization inhibitors for cancer research. nih.gov Furthermore, the synthesis of other ethoxy-substituted tetrahydroquinolines, like 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline (B11895469), has been reported in the context of developing new domino reactions. nih.gov

The absence of detailed research findings for this compound suggests it may be a novel candidate for future investigation. Its structural similarity to other biologically active alkoxy-substituted tetrahydroquinolines indicates a potential for interesting chemical and biological properties, but such properties have yet to be experimentally verified and reported.

Compound Data

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOCc1cc2c(cc1)NCCC2 |

| InChI Key | FHNINJBWKHFGTP-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

6-ethoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-13-10-5-6-11-9(8-10)4-3-7-12-11/h5-6,8,12H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFUSNAAQSXZAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Derivatization Strategies of the 6 Ethoxy 1,2,3,4 Tetrahydroquinoline Nucleus

Functionalization of the Aromatic Subunit

The aromatic ring of 6-ethoxy-1,2,3,4-tetrahydroquinoline is activated towards electrophilic aromatic substitution (EAS) by the synergistic electron-donating effects of the ethoxy group at C6 and the secondary amine in the heterocyclic ring. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to their location.

Nitration: The nitration of the tetrahydroquinoline ring system has been studied, and achieving regioselectivity is crucial. For the parent tetrahydroquinoline, direct nitration under acidic conditions typically leads to substitution at the 7-position due to the deactivating effect of the protonated amino group. nih.gov However, by protecting the nitrogen atom, for instance as an N-trifluoroacetyl derivative, the directing effect of the nitrogen lone pair can be harnessed. This, combined with the activating ethoxy group, would strongly favor nitration at the 5- and 7-positions. A thorough study on the nitration of various N-protected tetrahydroquinolines demonstrated that total regioselectivity for the 6-position (equivalent to the 5- or 7-position in the 6-ethoxy derivative) can be achieved by carefully selecting the protecting group and reaction conditions. nih.gov

Halogenation and Sulfonation: While specific examples for the 6-ethoxy derivative are not extensively documented in readily available literature, the general principles of EAS on activated aromatic rings apply. researchgate.nettue.nl Halogenation, using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), and sulfonation, using sulfuric acid, are expected to proceed at the positions ortho and para to the powerful activating groups. The precise substitution pattern would likely be a mixture of isomers, with the 5- and 7-positions being the most probable sites of reaction.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, which introduce alkyl and acyl groups to the aromatic ring, are also plausible. tue.nl These reactions are catalyzed by Lewis acids and would be directed to the activated 5- and 7-positions of the this compound nucleus.

Chemical Transformations at the Saturated Nitrogen Atom (N-Functionalization)

The secondary amine at the N1 position is a key site for derivatization, allowing for the introduction of a wide variety of functional groups that can modulate the molecule's properties.

N-Acylation: The nitrogen can be readily acylated to form amides. This is not only a common derivatization strategy but also serves as a method to protect the nitrogen during other transformations, such as nitration of the aromatic ring. nih.gov For example, the formation of N-acetyl and N-trifluoroacetyl derivatives has been reported for the parent tetrahydroquinoline. nih.gov

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can be achieved through various methods. Reductive amination, for instance, by treating the tetrahydroquinoline with an aldehyde or ketone in the presence of a reducing agent, is a common approach. It has been noted that the addition of formaldehyde (B43269) during the catalytic hydrogenation of related nitro-compounds leads to the formation of N-methyltetrahydroquinoline derivatives. nih.gov

Derivatization of the Saturated Carbocyclic Ring

Functionalization of the saturated carbocyclic portion of the this compound nucleus, specifically at the C2, C3, and C4 positions, offers another avenue for structural diversification.

Oxidation to Ketones: The benzylic C4-methylene group is susceptible to oxidation, leading to the formation of 4-keto-1,2,3,4-tetrahydroquinolines, also known as 2,3-dihydro-4(1H)-quinolinones. nih.gov These compounds are valuable synthetic intermediates. nih.gov An environmentally friendly electrochemical oxidation method for converting tetrahydroquinolines to 3,4-dihydroquinolones has been reported, utilizing electricity as a "traceless" oxidant and O₂ as a "green" oxygen source, mediated by TEMPO. rsc.org

The following table summarizes selected methods for the synthesis of 2,3-dihydro-4(1H)-quinolinones:

| Reaction Type | Reagents and Conditions | Product | Reference |

| Electrochemical Oxidation | Electricity, O₂, TEMPO, NaI | 3,4-Dihydroquinolone | rsc.org |

Oxidative Transformations to Aromatized Systems (e.g., Quinoline (B57606) Derivatives)

The dehydrogenation of the 1,2,3,4-tetrahydroquinoline (B108954) core to the corresponding aromatic quinoline is a significant transformation, often employed to access a different class of heterocyclic compounds with distinct biological and electronic properties. This aromatization can be achieved using various oxidizing agents and catalytic systems.

Several catalytic systems have been developed for the efficient dehydrogenation of tetrahydroquinolines. These include the use of manganese dioxide (MnO₂), which has been shown to be a reliable reagent for oxidizing complex tetrahydroquinolines to their corresponding quinolines. nih.gov Other notable methods involve catalysis by copper nanoparticles, nickel oxide on graphene (NiO/Gr), and o-quinone-based systems in the presence of a co-catalyst. nih.govorganic-chemistry.orgnih.gov

The table below presents a selection of catalytic systems used for the dehydrogenation of tetrahydroquinolines:

| Catalyst System | Oxidant/Conditions | Product | Reference |

| Manganese Dioxide (MnO₂) | - | Quinoline | nih.gov |

| Copper Nanoparticles (Cu/TiO₂) | Heat (150 °C) | Quinoline | nih.gov |

| Nickel Oxide/Graphene (NiO/Gr) | O₂ (balloon), DMSO, 100 °C | Quinoline | organic-chemistry.org |

| o-Quinone/Co(salophen) | Air, room temperature | Quinoline | nih.gov |

Reductive Modifications of Derivatives

The reduction of quinoline derivatives provides a route back to the 1,2,3,4-tetrahydroquinoline scaffold. This is particularly useful when a synthetic strategy involves an initial oxidation to a quinoline, followed by further functionalization and subsequent reduction.

A variety of catalytic systems have been shown to be effective for the selective hydrogenation of the heterocyclic ring of quinolines to yield 1,2,3,4-tetrahydroquinolines. These include gold nanoparticles supported on titanium dioxide (Au/TiO₂) in the presence of a hydrosilane and ethanol (B145695), as well as palladium-based catalysts. Silver-catalyzed reductions have also been reported as an environmentally friendly option. For a more extensive reduction, complete saturation of the quinoline ring to a decahydroquinoline (B1201275) has been achieved for related fluoro-substituted compounds using hydrogen gas and a palladium on carbon (Pd/C) catalyst.

The following table highlights some of the methods for the reduction of quinolines:

| Catalyst System | Reducing Agent/Conditions | Product | Reference |

| Au/TiO₂ | PhMe₂SiH, EtOH, 70 °C | 1,2,3,4-Tetrahydroquinoline | |

| Pd/Nitrogen-doped Carbon | H₂ (20 bar), 50 °C | 1,2,3,4-Tetrahydroquinoline | |

| Silver-based catalyst | Ag-H species | 1,2,3,4-Tetrahydroquinoline | |

| Pd/C | H₂ (50 bar), EtOH | Decahydroquinoline |

Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental data for 6-Ethoxy-1,2,3,4-tetrahydroquinoline is not widely available in public repositories, the expected chemical shifts and splitting patterns can be predicted based on the analysis of the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), and related substituted derivatives.

In the ¹H NMR spectrum, the protons of the ethoxy group would be expected to appear as a triplet (for the -CH₃ group) and a quartet (for the -OCH₂- group) in the upfield region. The protons on the saturated heterocyclic ring (at C2, C3, and C4) would likely show complex multiplets. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, with their specific shifts and coupling constants influenced by the positions of the ethoxy group and the dihydroquinoline ring. For comparison, the ¹H NMR spectral data for the parent compound, 1,2,3,4-tetrahydroquinoline, shows signals for the aromatic protons between δ 6.46 and 6.95 ppm, and the aliphatic protons from δ 1.93 to 3.29 ppm.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the two carbons of the ethoxy group, the three carbons of the saturated portion of the heterocyclic ring, and the six carbons of the aromatic ring. The chemical shifts would be influenced by the electron-donating nature of the ethoxy group. A study on the nitration of N-protected tetrahydroquinolines provided detailed ¹³C NMR characterization of various isomers, which can serve as a reference for assigning carbon signals in related structures. uni.lu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (based on analogous structures)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H₂ | Multiplet | ~40-50 |

| C3-H₂ | Multiplet | ~20-30 |

| C4-H₂ | Multiplet | ~20-30 |

| C5-H | Doublet | ~110-120 |

| C7-H | Doublet | ~110-120 |

| C8-H | Doublet | ~125-135 |

| NH | Broad Singlet | - |

| -OCH₂CH₃ | Quartet | ~60-70 |

| -OCH₂CH₃ | Triplet | ~10-20 |

| C4a | - | ~120-130 |

| C5 | - | ~110-120 |

| C6 | - | ~150-160 |

| C7 | - | ~110-120 |

| C8 | - | ~125-135 |

Note: These are predicted values based on the analysis of similar compounds and are subject to experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the structure through the analysis of fragmentation patterns. For this compound (C₁₁H₁₅NO), the expected exact mass would be approximately 177.1154 g/mol .

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO |

| Exact Mass | 177.1154 |

| Molecular Weight | 177.24 |

| Predicted [M+H]⁺ | 178.1226 |

Note: Fragmentation patterns are predictive and require experimental confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. These would include N-H stretching vibrations for the secondary amine, C-H stretching for both aromatic and aliphatic components, C-O stretching for the ether linkage of the ethoxy group, and C=C stretching for the aromatic ring. The IR spectrum of the parent 1,2,3,4-tetrahydroisoquinoline (B50084) shows characteristic peaks that can be used for comparison. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system. The UV-Vis spectrum of this compound would be expected to show absorption maxima characteristic of a substituted benzene ring. The NIST Chemistry WebBook provides UV/Visible spectrum data for the parent compound, 1,2,3,4-tetrahydroquinoline, which can serve as a baseline for understanding the electronic structure. nist.gov A computational study on 1,2,3,4-tetrahydroisoquinoline also explored its excited states and UV-Vis absorption spectra. researchgate.net

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Expected Absorptions |

|---|---|

| Infrared (IR) | ~3400-3300 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Aromatic C-H stretch), ~3000-2850 cm⁻¹ (Aliphatic C-H stretch), ~1600-1450 cm⁻¹ (Aromatic C=C stretch), ~1250-1000 cm⁻¹ (C-O stretch) |

Note: These are predicted absorption ranges and require experimental verification.

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, Column Chromatography)

Chromatographic methods are indispensable for the purification of this compound and for assessing its purity. Column chromatography is a standard technique for the purification of synthetic products on a preparative scale. orgsyn.org The choice of solvent system (eluent) would be optimized to achieve effective separation of the desired compound from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of the compound. A reverse-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. For a related compound, 6-Ethoxy-2,3,4-trimethyl-1,2,3,4-tetrahydroquinoline, an HPLC method has been described using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For purity assessment of this compound, a similar system could be adapted, likely with gradient elution to ensure the separation of any potential impurities. The use of a UV detector would allow for the quantification of the compound and any impurities present.

Table 4: Exemplary Chromatographic Conditions for Analysis of Tetrahydroquinoline Derivatives

| Technique | Column | Mobile Phase | Detection |

|---|---|---|---|

| HPLC | Reverse-Phase C18 | Acetonitrile/Water gradient with a modifier (e.g., formic acid or TFA) | UV (e.g., at 254 nm) |

Note: These are exemplary conditions and would require optimization for the specific compound.

Computational and Theoretical Chemistry Investigations of this compound

The requested sections and subsections require specific numerical data and research findings from dedicated computational analyses, such as:

Computational and Theoretical Chemistry Investigations of 6 Ethoxy 1,2,3,4 Tetrahydroquinoline

In Silico Modeling:

Molecular Docking:Data from studies where 6-ethoxy-1,2,3,4-tetrahydroquinoline has been docked into specific protein targets to predict binding affinities and interaction modes. Docking studies in the literature investigate a wide range of other substituted tetrahydroquinolines, but not the specific ethoxy derivative requested.nih.govnih.gov

To provide a scientifically accurate and thorough article as per the instructions, access to peer-reviewed research that has specifically performed these computational investigations on this compound is essential. Without such dedicated studies, any attempt to populate the requested outline would be speculative and would necessitate discussing related but different molecules, thereby violating the explicit instructions of the request.

Role of 6 Ethoxy 1,2,3,4 Tetrahydroquinoline As a Synthetic Scaffold and Building Block in Advanced Chemical Research

Application in the Design and Synthesis of Complex Heterocyclic Architectures

The 6-Ethoxy-1,2,3,4-tetrahydroquinoline scaffold is a versatile building block for creating intricate molecular designs, primarily due to the reactivity of both its aromatic and heterocyclic portions. Chemists utilize this scaffold in various synthetic strategies to produce novel compounds with potential applications in medicine and materials. sigmaaldrich.com

A fundamental approach to elaborating this scaffold is through electrophilic aromatic substitution on the electron-rich benzene (B151609) ring. The ethoxy group at the 6-position is an activating, ortho-, para-directing group, which influences the regioselectivity of reactions. For instance, a comprehensive study on the nitration of the parent tetrahydroquinoline ring system demonstrated that substitution can be directed to specific positions, such as the 6-position, by carefully selecting N-protecting groups and reaction conditions. researchgate.net This allows for the introduction of a nitro group, which can then be reduced to an amine or transformed into other functional groups, paving the way for further molecular complexity.

Furthermore, the tetrahydroquinoline core is frequently employed in multicomponent reactions, which are highly efficient processes that form complex products in a single step. The cationic Povarov reaction, a type of domino reaction, utilizes aniline (B41778) derivatives, aldehydes, and activated alkenes to generate substituted tetrahydroquinolines. researchgate.netnih.gov This method allows for the introduction of diverse substituents at various points on the heterocyclic ring. For example, a related derivative, 4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline (B11895469), was synthesized via a proposed domino reaction involving an imine and ethyl vinyl ether. nih.gov The nucleophilic nitrogen atom within the tetrahydroquinoline ring is also a key handle for derivatization, enabling reactions like N-alkylation or N-acylation to attach various side chains. nih.gov

The direct reduction of quinolines is another efficient method for preparing the tetrahydroquinoline core, which can then be further functionalized. nih.gov These synthetic strategies highlight the scaffold's utility in generating libraries of complex heterocyclic compounds for further research. nih.govorganic-chemistry.org

Exploration of Structure-Activity Relationships for Investigating Molecular Recognition and Enzyme Binding Mechanisms

The 1,2,3,4-tetrahydroquinoline (B108954) framework is a privileged scaffold in drug discovery, making it an excellent starting point for structure-activity relationship (SAR) studies. By systematically modifying the structure of this compound and its analogues, researchers can probe how molecular changes affect interactions with biological targets like enzymes and receptors. nih.govunesp.br

A notable example involves the development of tetrahydroquinolone derivatives as modulators for GPR41, a G protein-coupled receptor. nih.gov In this research, a lead compound with a tetrahydroquinolone core was systematically modified. It was discovered that changing the substituent on an aryl group attached to the core could dramatically alter its function, switching it from a GPR41 antagonist to an agonist. nih.gov This demonstrates that even subtle changes to peripheral groups on the tetrahydroquinoline scaffold can pivotally regulate biological activity. nih.gov

In another line of research, a series of 3,4-diaryl-1,2,3,4-tetrahydroquinolines were synthesized and evaluated for their anticancer properties. nih.govnih.gov The study revealed that incorporating an aryl group at the 4-position of the quinoline (B57606) structure significantly enhanced the antiproliferative effect against several cancer cell lines. nih.gov The data below illustrates how modifications to this core structure influence anticancer activity.

| Compound | R Group (at C4) | Cancer Cell Line | Growth Inhibition (%) at 25 µM |

|---|---|---|---|

| Parent Compound | -H | HT-29 (Colon) | <10% |

| 3c | Phenyl | HT-29 (Colon) | 90% |

| 3c | Phenyl | DU145 (Prostate) | 88% |

| 3c | Phenyl | H460 (Lung) | 85% |

These SAR studies underscore the importance of the tetrahydroquinoline scaffold as a tunable platform for fine-tuning molecular recognition and optimizing biological activity. nih.gov

Development of Novel Ligands and Organocatalysts for Organic Transformations

The structural features of this compound, namely its nucleophilic secondary amine and the potential for chirality, make its core structure a candidate for the development of novel ligands and organocatalysts. The nitrogen atom can coordinate to metal centers, making tetrahydroquinoline derivatives useful as ligands in catalysis.

For instance, research has shown that ortho-lithiation of N-protected tetrahydroquinolines provides a direct route to functionalize the C8 position of the ring. acs.org This method has been used to construct o-phenylene-bridged cyclopentadienyl/amido titanium complexes. These complexes, which incorporate the tetrahydroquinoline framework as a ligand, act as catalysts for ethylene/α-olefin copolymerization. acs.org The study found that the catalyst derived from 2-methyltetrahydroquinoline exhibited high activity and influenced the properties of the resulting polymer. acs.org

In the field of organocatalysis, which uses small organic molecules to catalyze reactions, derivatives of cyclic amines are highly valuable. Proline and its derivatives, for example, are well-known organocatalysts for various asymmetric reactions. nih.gov Following this principle, chiral tetrahydroquinoline derivatives have been explored for their catalytic potential. In one study, a novel organocatalytic asymmetric cascade reaction was developed using a chiral catalyst to produce complex tetrahydropyranoquinoline derivatives. nih.gov This reaction proceeded with excellent control over stereochemistry, yielding products with up to >99% enantiomeric excess. nih.gov While this example does not use this compound itself as the catalyst, it demonstrates that the underlying tetrahydroquinoline scaffold is a viable and effective backbone for designing powerful chiral organocatalysts.

Mechanistic Investigations of Antioxidant Properties at the Molecular Level

The antioxidant activity of tetrahydroquinoline derivatives has been a subject of significant research, with studies aiming to understand the molecular mechanisms behind their ability to neutralize harmful free radicals. researchgate.netbohrium.com The core structure of this compound contains the key functional groups responsible for this activity: the secondary amine (-NH-) group within the heterocyclic ring and the electron-rich aromatic system.

Kinetic studies on the liquid-phase oxidation of organic compounds have shown that tetrahydroquinolines act as potent inhibitors of radical chain reactions. researchgate.netbohrium.com The primary mechanism involves the donation of a hydrogen atom from the N-H bond to a peroxyl radical (ROO•), which is a key chain-propagating species in oxidative processes. This hydrogen atom transfer (HAT) terminates the radical chain, thus preventing further oxidative damage.

Recent research on novel tetrahydroquinoline derivatives has also pointed to a Single Electron Transfer (SET) mechanism. mdpi.com In this process, the tetrahydroquinoline molecule donates an electron to a radical, converting it into a less reactive anion. Studies using the ABTS assay showed that newly synthesized THQ derivatives had exceptional antioxidant capacity, with some suggesting the SET mechanism is predominant. mdpi.com

Future Research Directions and Emerging Paradigms in 6 Ethoxy 1,2,3,4 Tetrahydroquinoline Chemistry

Innovations in Asymmetric and Flow Synthesis Methodologies

The development of efficient and selective synthetic methods is paramount to unlocking the full potential of 6-ethoxy-1,2,3,4-tetrahydroquinoline and its derivatives. Future research is increasingly focused on two innovative areas: asymmetric synthesis and flow synthesis.

Asymmetric synthesis of this compound is crucial for accessing enantiomerically pure forms of the molecule, which is often a prerequisite for biological activity. While various methods for the asymmetric synthesis of the broader tetrahydroquinoline class have been reported, including chiral catalyst-mediated hydrogenations and organocatalyzed cyclizations, dedicated studies on the 6-ethoxy derivative are less common. nih.govnih.govresearchgate.net Future efforts will likely concentrate on the development of novel chiral catalysts, including transition metal complexes and organocatalysts, that can provide high enantioselectivity in the synthesis of this specific substrate. The electronic and steric influence of the 6-ethoxy group will be a key consideration in catalyst design.

Flow synthesis, or continuous flow chemistry, offers significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. nih.gov The application of flow methodologies to the synthesis of this compound is an emerging area with considerable potential. Future research will likely involve the design of microreactor systems for key synthetic steps, such as the cyclization of substituted anilines or the reduction of quinoline (B57606) precursors. nih.gov The precise control over reaction parameters afforded by flow reactors can lead to improved yields and selectivities, as well as the ability to safely handle hazardous intermediates.

Table 1: Comparison of Synthesis Methodologies for Tetrahydroquinolines

| Methodology | Advantages | Challenges for this compound |

| Asymmetric Synthesis | Access to enantiomerically pure compounds, crucial for pharmacological applications. nih.govnih.gov | Development of catalysts that overcome the specific electronic and steric effects of the 6-ethoxy group to achieve high enantioselectivity. |

| Flow Synthesis | Improved safety, scalability, and process control; potential for higher yields and purity. nih.gov | Optimization of reactor design and reaction conditions for the multi-step synthesis of the target molecule. |

Exploration of Novel Reaction Pathways and Reactivity Patterns

Understanding the inherent reactivity of the this compound scaffold is fundamental to discovering new transformations and applications. The presence of the electron-donating ethoxy group at the 6-position significantly influences the electronic properties of the aromatic ring, making it more susceptible to electrophilic substitution.

Future research will likely delve into previously underexplored reaction pathways. This includes the investigation of domino, tandem, or cascade reactions that allow for the rapid construction of complex molecular architectures from simple precursors in a single operation. nih.gov For instance, a sequence involving an initial functionalization of the aromatic ring followed by a cyclization could provide a streamlined route to novel derivatives.

Furthermore, the reactivity of the tetrahydroquinoline core itself presents opportunities for innovation. While N-alkylation and acylation are common transformations, the development of novel C-H functionalization methods at various positions of the heterocyclic ring would be a significant advancement. acs.org Photocatalysis and electrochemistry are emerging as powerful tools to unlock novel reactivity patterns, potentially enabling transformations that are difficult to achieve through conventional thermal methods. rsc.orgresearchgate.net The application of these techniques to this compound could lead to the discovery of unprecedented reaction pathways and the synthesis of previously inaccessible derivatives.

A thorough investigation into the regioselectivity of various reactions, such as nitration, halogenation, and Friedel-Crafts reactions, on the this compound nucleus is also warranted. researchgate.net Computational studies can play a vital role in predicting the most likely sites of reaction and guiding experimental design.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and drug discovery. eurekalert.orgnih.govrjptonline.org These computational tools can be leveraged to accelerate the discovery and optimization of synthetic routes to this compound and to design novel derivatives with desired properties.

In the realm of reaction prediction, ML models can be trained on vast datasets of known chemical reactions to predict the outcome of a given set of reactants and conditions. beilstein-journals.orgchemrxiv.org For this compound, this could mean predicting the optimal conditions for a specific transformation or identifying potential side products. This predictive power can significantly reduce the number of experiments required, saving time and resources.

Furthermore, AI and ML are becoming indispensable for de novo compound design. Generative models can be used to design novel molecules based on the this compound scaffold that are predicted to have specific biological activities or material properties. mdpi.com These models can learn the complex relationships between chemical structure and activity from existing data and then generate new structures with a high probability of success. The use of 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) models can further refine the design process by providing insights into the structural features required for optimal interaction with a biological target. mdpi.com

Table 2: Applications of AI and Machine Learning in this compound Chemistry

| Application Area | Description | Potential Impact |

| Reaction Prediction | Using ML models to predict the outcome and optimal conditions for chemical reactions. nih.govrjptonline.org | Accelerated synthesis optimization, reduced experimental cost and time. |

| Compound Design | Employing generative models and 3D-QSAR to design novel derivatives with desired properties. mdpi.com | Rapid identification of new drug candidates or materials with enhanced performance. |

| Automated Synthesis | Integrating AI with robotic platforms for the automated synthesis of designed compounds. | High-throughput synthesis and screening, accelerating the discovery pipeline. |

Q & A

Q. What are the most efficient synthetic methodologies for 6-ethoxy-1,2,3,4-tetrahydroquinoline (6-Ethoxy-THQ), and how do reaction conditions influence yield and purity?

Answer: 6-Ethoxy-THQ can be synthesized via multiple pathways:

- Biocatalytic methods : Monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) catalyze the formation of 6-Ethoxy-THQ with high enantioselectivity, avoiding toxic metal catalysts .

- Photocatalytic synthesis : TiO2-mediated reactions using nitroarene and ethanol yield 4-ethoxy-THQ derivatives under UV light, achieving moderate yields (e.g., 60–70%) .

- Green chemistry : Acidic ionic liquids (e.g., [NMPH]H2PO4) enable cyclization of 2-(phenylamino)ethanol with unsaturated ketones, offering >85% yield, recyclable catalysts, and minimal byproducts .

Q. Key factors affecting yield :

- Catalyst type (e.g., ionic liquids vs. metal oxides).

- Solvent polarity and temperature (e.g., anhydrous conditions for biocatalysis).

- Substituent positioning (ethoxy vs. methoxy groups may alter cyclization efficiency) .

Q. How is the structural characterization of 6-Ethoxy-THQ typically performed, and what analytical data are critical for confirmation?

Answer: Structural elucidation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the ethoxy group (δ ~1.3 ppm for CH3, δ ~3.9 ppm for OCH2) and tetrahydroquinoline core (δ 2.5–3.5 ppm for CH2 groups) .

- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., C11H15NO requires m/z 177.1154) .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives, though limited by compound solubility .

Q. What are the common reactivity patterns of 6-Ethoxy-THQ under standard laboratory conditions?

Answer: 6-Ethoxy-THQ undergoes reactions typical of tetrahydroquinolines:

- Oxidation : Corona discharge or KMnO4 in acidic conditions dehydrogenates the ring to quinoline derivatives (93% yield for THQ analogs) .

- Substitution : The ethoxy group can be replaced by amines or thiols under basic conditions (e.g., NaH in DMF) .

- Reduction : Hydrogenation with Pd/C selectively reduces double bonds in modified analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during the synthesis of substituted 6-Ethoxy-THQ derivatives?

Answer: Regioselectivity challenges arise from competing cyclization pathways (e.g., o- vs. p-substitution on aromatic rings). Strategies include:

- Directing groups : Electron-donating substituents (e.g., methoxy) guide cyclization to the ortho position .

- Catalyst tuning : Lewis acids (e.g., InCl3) or ionic liquids modulate electronic effects to favor specific intermediates .

- Computational modeling : DFT calculations predict transition-state energies to optimize reaction conditions .

Q. What mechanistic insights explain the catalytic efficiency of ionic liquids in 6-Ethoxy-THQ synthesis?

Answer: Acidic ionic liquids (e.g., [NMPH]H2PO4) act as bifunctional catalysts:

- Brønsted acidity : Protonates carbonyl groups in unsaturated ketones, accelerating nucleophilic attack by 2-(phenylamino)ethanol .

- Stabilization of intermediates : Polar ionic environments stabilize charged transition states, reducing side reactions.

- Recyclability : Ionic liquids retain >90% activity after five cycles due to non-volatility and thermal stability .

Q. How do oxidative pathways of 6-Ethoxy-THQ compare to its methoxy and chloro analogs, and what analytical methods validate these differences?

Answer:

-

Reactivity trends :

Substituent Oxidation Rate (Relative) Major Product -OCH2CH3 Moderate 6-Ethoxyquinoline -OCH3 Fast 6-Methoxyquinoline -Cl Slow 6-Chloroquinoline -

Validation methods :

Q. What structure-activity relationships (SARs) govern the biological activity of 6-Ethoxy-THQ derivatives?

Answer: Key SAR findings:

- Ethoxy positioning : The 6-position enhances membrane permeability due to reduced steric hindrance vs. 7- or 8-substituted analogs .

- Neuroprotection : 6-Ethoxy-THQ derivatives reduce oxidative stress in Parkinson’s models by 40–60% via Nrf2 pathway activation .

- Fluorinated analogs : 6-Fluoro-THQ shows stronger enzyme inhibition (IC50 ~5 µM) than ethoxy derivatives, attributed to electronegativity .

Q. What advanced techniques optimize the enantiomeric purity of 6-Ethoxy-THQ for pharmacological studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.